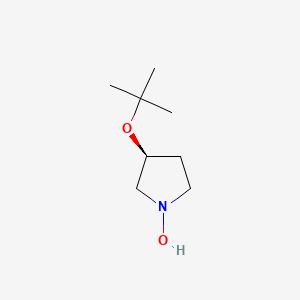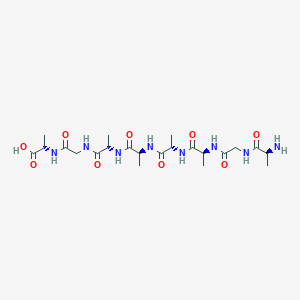
L-Alanylglycyl-L-alanyl-L-alanyl-L-alanyl-L-alanylglycyl-L-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Alanylglycyl-L-alanyl-L-alanyl-L-alanyl-L-alanylglycyl-L-alanine is a peptide compound composed of multiple alanine and glycine residues
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanylglycyl-L-alanyl-L-alanyl-L-alanyl-L-alanylglycyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis with high precision and efficiency, making them suitable for producing peptides for research and commercial purposes.
Chemical Reactions Analysis
Types of Reactions
L-Alanylglycyl-L-alanyl-L-alanyl-L-alanyl-L-alanylglycyl-L-alanine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes like proteases.
Oxidation: Oxidative modifications can occur at specific amino acid residues, altering the peptide’s properties.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s activity.
Common Reagents and Conditions
Hydrolysis: Typically performed using acidic or basic conditions, or enzymatic catalysis.
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Reagents like N-hydroxysuccinimide (NHS) esters are used for introducing new functional groups.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, hydrolysis results in shorter peptide fragments or individual amino acids, while oxidation can lead to modified peptides with altered biological activity.
Scientific Research Applications
L-Alanylglycyl-L-alanyl-L-alanyl-L-alanyl-L-alanylglycyl-L-alanine has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein folding, stability, and interactions.
Medicine: Potential therapeutic applications, including drug delivery systems and peptide-based vaccines.
Industry: Utilized in the development of biomaterials and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of L-Alanylglycyl-L-alanyl-L-alanyl-L-alanyl-L-alanylglycyl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, metabolism, and immune responses.
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-glutamine: A dipeptide with applications in nutrition and medicine.
Glycyl-L-alanine: Another dipeptide used in biochemical research.
Uniqueness
L-Alanylglycyl-L-alanyl-L-alanyl-L-alanyl-L-alanylglycyl-L-alanine is unique due to its specific sequence and structure, which confer distinct properties and potential applications compared to other peptides. Its multiple alanine residues contribute to its stability and potential for forming specific secondary structures.
Properties
CAS No. |
183486-00-2 |
|---|---|
Molecular Formula |
C22H38N8O9 |
Molecular Weight |
558.6 g/mol |
IUPAC Name |
(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]acetyl]amino]propanoic acid |
InChI |
InChI=1S/C22H38N8O9/c1-9(23)17(33)24-7-15(31)26-11(3)19(35)29-13(5)21(37)30-12(4)20(36)28-10(2)18(34)25-8-16(32)27-14(6)22(38)39/h9-14H,7-8,23H2,1-6H3,(H,24,33)(H,25,34)(H,26,31)(H,27,32)(H,28,36)(H,29,35)(H,30,37)(H,38,39)/t9-,10-,11-,12-,13-,14-/m0/s1 |
InChI Key |
QGYDKUQNWPOQOD-LHEWDLALSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](C)C(=O)O)N |
Canonical SMILES |
CC(C(=O)NCC(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NCC(=O)NC(C)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


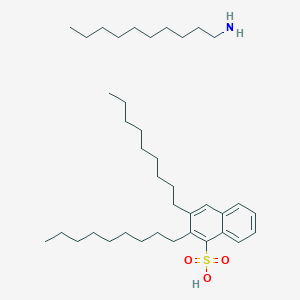
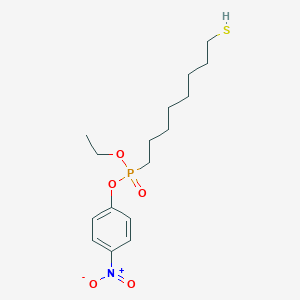
![4-Chloro-6-[5-(furan-2-yl)pyrazolidin-3-ylidene]-2-nitrocyclohexa-2,4-dien-1-one](/img/structure/B14251971.png)
![Aziridine, 2,2,3,3-tetramethyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14251976.png)
![2-methoxy-4-methyl-1-[(2S)-6-methylhept-5-en-2-yl]benzene](/img/structure/B14251979.png)

![Benzene, [[(2,2,3,3-tetrafluoropropyl)sulfonyl]methyl]-](/img/structure/B14251985.png)
![5-Hexyn-2-ol, 1-[(4-methoxyphenyl)methoxy]-, (2S)-](/img/structure/B14251989.png)
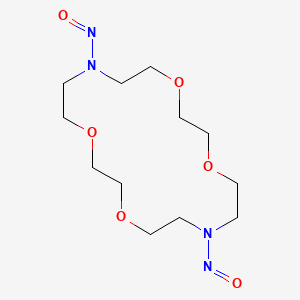
![N-[1-(2,6-dimethylanilino)-2-methyl-1-oxopropan-2-yl]-4-methoxybenzamide](/img/structure/B14252018.png)
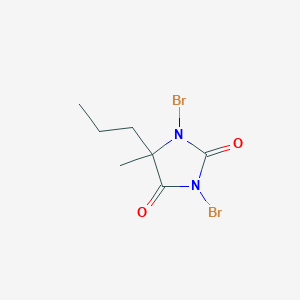
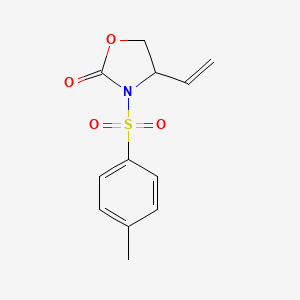
![8,8a-Dihydro-2H,4H,5aH-oxeto[3,2-d][1,3]benzodioxole](/img/structure/B14252035.png)
